molecular formula C13H16O2 B13592727 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid

4-(2,3-dihydro-1H-inden-5-yl)butanoic acid

Cat. No.: B13592727
M. Wt: 204.26 g/mol
InChI Key: IBAZMTPQIQQSRF-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-inden-5-yl)butanoic acid is an organic compound with a molecular formula of C13H16O2 It is a derivative of indene, a bicyclic hydrocarbon, and contains a butanoic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with indene, which undergoes a series of reactions to introduce the butanoic acid group.

    Hydrogenation: Indene is hydrogenated to form 2,3-dihydroindene.

    Functional Group Introduction: The 2,3-dihydroindene is then subjected to a Friedel-Crafts acylation reaction using butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the butanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-inden-5-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the indene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(2,3-dihydro-1H-inden-5-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid: A similar compound with additional substituents on the indene ring.

    Indole derivatives: Compounds containing the indole moiety, which have diverse biological activities.

Uniqueness

4-(2,3-dihydro-1H-inden-5-yl)butanoic acid is unique due to its specific structure, which combines the indene moiety with a butanoic acid group. This structural combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yl)butanoic acid

InChI

InChI=1S/C13H16O2/c14-13(15)6-1-3-10-7-8-11-4-2-5-12(11)9-10/h7-9H,1-6H2,(H,14,15)

InChI Key

IBAZMTPQIQQSRF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CCCC(=O)O

Origin of Product

United States

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